2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide
CAS No.:
Cat. No.: VC20171285
Molecular Formula: C20H23ClN4O3
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23ClN4O3 |
|---|---|
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C20H23ClN4O3/c21-18-4-2-1-3-16(18)13-24-7-9-25(10-8-24)14-20(28)23-22-12-15-5-6-17(26)11-19(15)27/h1-6,11-12,26-27H,7-10,13-14H2,(H,23,28)/b22-12+ |
| Standard InChI Key | JAGXXJVGGRWQEL-WSDLNYQXSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=C(C=C3)O)O |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=C(C=C3)O)O |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of piperazine-containing hydrazides, characterized by a hybrid structure combining a chlorobenzyl-piperazine unit and a dihydroxybenzylidene hydrazone.
Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃ClN₄O₃ |
| Molecular Weight | 402.88 g/mol |
| SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=C(C=C3)O)O |
| InChIKey | JAGXXJVGGRWQEL-WSDLNYQXSA-N |
| Topological Polar Surface Area | 89.4 Ų |
| Predicted LogP | 2.39 (iLOGP) |
The E-configuration of the benzylidene double bond is critical for molecular stability and ligand-receptor interactions .
Spectral Characteristics
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IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H/N-H stretches) .
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NMR: Distinct signals for piperazine CH₂ groups (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
Synthesis and Optimization Strategies
The compound is synthesized via multi-step organic reactions, typically involving:
Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature, 24h | 48 | 85 |
| Microwave-assisted, 2h | 77 | 92 |
| Solvent: DMF, 60°C | 65 | 89 |
Microwave-assisted synthesis significantly enhances reaction efficiency .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
| Property | Value |
|---|---|
| Aqueous Solubility | 0.015 mg/mL (pH 7.4) |
| LogP (Octanol-Water) | 2.39 ± 0.12 |
| GI Absorption | High |
| BBB Permeability | Moderate |
The compound’s low solubility limits oral bioavailability but is amendable via prodrug strategies .
Predicted ADMET Profile
| Parameter | Prediction |
|---|---|
| CYP2D6 Inhibition | No |
| hERG Inhibition | Low risk |
| Ames Mutagenicity | Negative |
| Skin Permeation | -5.56 log cm/s |
Pharmacological Activities
Antimicrobial Activity
Analogous piperazinyl hydrazides show potent activity against:
Mechanism: Disruption of microbial cell membrane integrity and DNA gyrase inhibition .
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 18.7 |
| A549 (Lung Cancer) | 23.4 |
Structure-Activity Relationships (SAR)
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Chlorobenzyl Group: Enhances lipophilicity and membrane penetration .
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Dihydroxybenzylidene Moiety: Critical for hydrogen bonding with biological targets .
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Piperazine Core: Facilitates solubility and modulates receptor affinity .
Challenges and Future Directions
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